N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a tetrazole ring, a benzodioxole moiety, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide typically involves multiple steps:
Formation of the Tetrazole Ring: This can be achieved through a [2+3] cycloaddition reaction between an azide and a nitrile.
Introduction of the Benzodioxole Moiety: This step often involves the reaction of a suitable phenol derivative with methylene chloride in the presence of a base to form the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide can undergo various chemical reactions:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidizing conditions.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted tetrazole derivatives.
Scientific Research Applications
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antibacterial, and antifungal agent.
Biological Studies: Its interactions with various enzymes and receptors make it a candidate for studying biochemical pathways.
Material Science: The compound’s unique structure allows it to be used in the development of new materials with specific electronic or photonic properties.
Mechanism of Action
The mechanism of action of N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.
Pathway Modulation: By interacting with key proteins, it can influence various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl)isonicotinamide: Similar structure but different biological activity.
1-aryl-5-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-1H-tetrazoles: Different core structure but similar tetrazole functionality.
Uniqueness
N-[3-methoxy-4-(1H-tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide is unique due to its combination of a tetrazole ring, benzodioxole moiety, and carboxamide group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C16H13N5O4 |
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Molecular Weight |
339.31 g/mol |
IUPAC Name |
N-[3-methoxy-4-(tetrazol-1-yl)phenyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C16H13N5O4/c1-23-14-7-11(3-4-12(14)21-8-17-19-20-21)18-16(22)10-2-5-13-15(6-10)25-9-24-13/h2-8H,9H2,1H3,(H,18,22) |
InChI Key |
MFBAYLLNDAJXBU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=CC3=C(C=C2)OCO3)N4C=NN=N4 |
Origin of Product |
United States |
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